molecular formula C18H39NO2 B1670814 D-threo-Dihydrosphingosine CAS No. 2304-75-8

D-threo-Dihydrosphingosine

Cat. No.: B1670814
CAS No.: 2304-75-8
M. Wt: 301.5 g/mol
InChI Key: OTKJDMGTUTTYMP-QZTJIDSGSA-N
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Description

(2R,3R)-2-Aminooctadecane-1,3-diol is a chiral amino alcohol with two stereocenters. This compound is part of the human exposome and is not naturally occurring. It is typically found in individuals exposed to this compound or its derivatives . The compound has significant potential in various scientific and industrial applications due to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-threo-Dihydrosphingosine involves several steps, including the introduction of the amino group and the formation of the diol. One common method involves the reduction of a corresponding ketone or aldehyde precursor, followed by the introduction of the amino group through reductive amination. The reaction conditions typically require a reducing agent such as sodium borohydride or lithium aluminum hydride and a suitable solvent like ethanol or tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of flow microreactors has been shown to be more efficient, versatile, and sustainable compared to batch processes .

Chemical Reactions Analysis

Types of Reactions: (2R,3R)-2-Aminooctadecane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further reduce the compound to simpler alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions include ketones, aldehydes, simpler alcohols, amines, and various substituted derivatives.

Scientific Research Applications

(2R,3R)-2-Aminooctadecane-1,3-diol has a wide range of scientific research applications:

    Chemistry: Used as a chiral building block for the synthesis of complex molecules.

    Biology: Investigated for its potential role in biological systems and metabolic pathways.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which D-threo-Dihydrosphingosine exerts its effects involves its interaction with various molecular targets and pathways. The compound can act as a ligand for specific receptors or enzymes, modulating their activity. It may also participate in signaling pathways, influencing cellular processes such as metabolism, growth, and differentiation .

Comparison with Similar Compounds

  • (2R,3R)-2,3-Butanediol
  • (2R,3R)-Dihydromyricetin
  • (2R,3R)-Flavan-3-ol

Comparison: (2R,3R)-2-Aminooctadecane-1,3-diol is unique due to its long carbon chain and the presence of both amino and diol functional groups. This combination provides distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specific applications in chemistry, biology, and industry .

Properties

IUPAC Name

(2R,3R)-2-aminooctadecane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17-18,20-21H,2-16,19H2,1H3/t17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKJDMGTUTTYMP-QZTJIDSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCC[C@H]([C@@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3102-56-5
Record name 1,3-Octadecanediol, 2-amino-, (2R,3S)-rel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-threo-Dihydrosphingosine
Reactant of Route 2
D-threo-Dihydrosphingosine
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D-threo-Dihydrosphingosine
Reactant of Route 4
D-threo-Dihydrosphingosine
Reactant of Route 5
D-threo-Dihydrosphingosine
Reactant of Route 6
D-threo-Dihydrosphingosine

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